1,2,3-Trimethyl-4-Ethylbenzene
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Overview
Description
1,2,3-Trimethyl-4-Ethylbenzene: is an aromatic hydrocarbon with the molecular formula C11H16 . It consists of a benzene ring substituted with three methyl groups and one ethyl group. This compound is part of the trimethylbenzene family, which includes other isomers like 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-4-Ethylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrially, this compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a mixture of trimethylbenzenes, which can be separated using distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethyl-4-Ethylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) with a Lewis acid catalyst
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfo, or halo derivatives of this compound
Scientific Research Applications
1,2,3-Trimethyl-4-Ethylbenzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-4-Ethylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with similar chemical properties but different substitution patterns.
1,3,5-Trimethylbenzene: Another isomer with three methyl groups symmetrically substituted on the benzene ring.
Uniqueness: 1,2,3-Trimethyl-4-Ethylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both ethyl and methyl groups on the benzene ring provides distinct steric and electronic effects compared to other isomers .
Properties
CAS No. |
41903-41-7 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
Origin of Product |
United States |
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